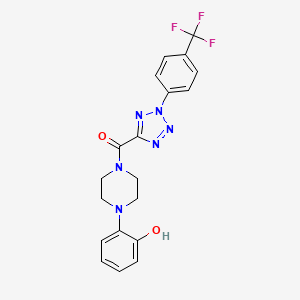

(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been reported to show significant biological actions such as anti-microbial, anti-depressant, anticonvulsant, anti-parkinson, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antialzheimer, antimalarial, antihypertensive, antiplatelet aggression and anti-histaminic activity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds structurally related to (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone, to evaluate their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Selective Estrogen Receptor Modulator (SERM) Development

- Palkowitz et al. (1997) discovered that replacing the carbonyl group in raloxifene with oxygen resulted in a substantial increase in estrogen antagonist potency in vitro. This discovery points to the potential use of similar compounds in the development of new SERMs with potent estrogen antagonist properties for clinical applications (Palkowitz et al., 1997).

Antifungal and Antibacterial Agents

- Sanjeeva, Narendra, and Venkata (2022) synthesized novel 1,5-disubstituted pyrazole and isoxazole derivatives, structurally related to the queried compound, which exhibited good antibacterial and antifungal activity. This suggests a potential application in developing new antimicrobial agents (Sanjeeva, Narendra, & Venkata, 2022).

Tubulin Polymerization Inhibitors

- Prinz et al. (2017) reported on a series of compounds including phenylpiperazine derivatives as potent inhibitors of tubulin polymerization. These compounds demonstrated excellent antiproliferative properties and inhibited cancer cell growth by inducing G2/M phase cell cycle arrest. This research underscores the potential of such compounds in cancer therapy (Prinz et al., 2017).

Corrosion Inhibition

- Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition of mild steel using organic inhibitors structurally related to the compound of interest. Their study demonstrated significant inhibition efficiency, suggesting applications in materials science to protect metals from corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to certain piperazine derivatives, which have been found to exhibit antidepressant-like activities . .

Mode of Action

Based on its structural similarity to certain piperazine derivatives, it may interact with monoamine receptors in the central nervous system, potentially influencing serotonin and noradrenaline levels .

Biochemical Pathways

If it does interact with monoamine receptors, it could potentially affect the monoaminergic pathways, which play a crucial role in mood regulation .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Similar compounds have been synthesized and screened for their in vitro cytotoxic activity , suggesting that they may have some degree of bioavailability.

Result of Action

Similar compounds have been found to exhibit antidepressant-like activities , suggesting that this compound may have similar effects.

properties

IUPAC Name |

[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O2/c20-19(21,22)13-5-7-14(8-6-13)28-24-17(23-25-28)18(30)27-11-9-26(10-12-27)15-3-1-2-4-16(15)29/h1-8,29H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNGZIZJVGKPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)

![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)

![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)

![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)

![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)